2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrano[4,3-b]pyridine scaffold fused with a quinazolinone moiety via a piperidinyl linker. The quinazolinone group is substituted with a methoxy group at position 7, while the pyranopyridine core carries a carbonitrile substituent at position 2. The compound’s synthesis likely involves multi-step reactions, possibly leveraging one-pot methodologies or reductive amination, as seen in analogous compounds .
Properties
IUPAC Name |
2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-31-19-2-3-20-22(11-19)26-15-29(24(20)30)13-16-4-7-28(8-5-16)23-17(12-25)10-18-14-32-9-6-21(18)27-23/h2-3,10-11,15-16H,4-9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTPDKRJNDUNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 4(3h)-quinazolinone ring system, which is present in this compound, are known to possess various biological activities. Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated as potent and tolerable anti-inflammatory agents and are reported to exhibit significant COX-2 inhibition.
Mode of Action
It’s known that cox-2 inhibitors, which include some 4(3h)-quinazolinone derivatives, work by inhibiting the cyclooxygenase-2 enzyme, thereby reducing the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical Pathways
As a potential cox-2 inhibitor, it would be expected to affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins.
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
As a potential cox-2 inhibitor, it would be expected to reduce inflammation and pain by decreasing the production of prostaglandins.
Action Environment
The compound’s stability in an inert atmosphere and at room temperature suggests that it may be stable under normal storage conditions.
Comparison with Similar Compounds
Pyranopyrazole Derivatives
- Compound [1] (): 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile shares a pyrano-pyrazole scaffold but lacks the quinazolinone and piperidinyl groups. The presence of a methoxyphenyl substituent and a carbonitrile group highlights the role of electron-withdrawing groups in stabilizing the heterocyclic core. This compound was synthesized via a one-pot reaction, emphasizing efficiency in multi-component syntheses .
Pyrazolo-Pyridine Derivatives
- Compound 7f (): Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate incorporates a pyrazolo[4,3-c]pyridine core with quinoline and ester substituents. The quinoline group may enhance π-π stacking interactions in biological targets, while the ester substituent impacts solubility. Analytical data (mp 248–251°C, elemental analysis) suggest higher crystallinity compared to carbonitrile-containing analogues .
Piperidinyl-Substituted Pyrido-Pyrimidinones
- Compound 50e (): 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one shares the piperidinyl linker but replaces the quinazolinone with a pyridopyrimidinone scaffold. The dichlorobenzyl group likely enhances lipophilicity and receptor binding. Its synthesis via reductive amination (using NaBH(OAc)₃) underscores the utility of this method for introducing amine-containing substituents .
Physicochemical and Analytical Comparisons
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, structural analogues provide insights:
- Electron-Withdrawing Groups (): Carbonitrile and methoxy groups may enhance metabolic stability and binding affinity in kinase inhibitors or antimicrobial agents.
- Piperidinyl Linkers (): Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
Lumping Strategy for Structural Grouping ()
Compounds with shared scaffolds (e.g., pyrano-pyridines, pyrazolo-pyridines) may be "lumped" into surrogate categories for computational modeling. This approach simplifies SAR studies by grouping molecules with similar reactivity or bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
